molecular formula C15H15NO4 B12706416 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester CAS No. 162152-12-7

1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester

Cat. No.: B12706416
CAS No.: 162152-12-7
M. Wt: 273.28 g/mol
InChI Key: WHJCFWCYNLHYMW-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, an acetic acid moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 1H-Pyrrole-2-acetic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group and the ester moiety can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-1-methyl-, methyl ester
  • 1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-1-[2-[(methylsulfonyl)oxy]ethyl]-, methyl ester

Uniqueness

1H-Pyrrole-2-acetic acid, 3-(methoxycarbonyl)-4-phenyl-, methyl ester is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

162152-12-7

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-4-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-19-13(17)8-12-14(15(18)20-2)11(9-16-12)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3

InChI Key

WHJCFWCYNLHYMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CN1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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